molecular formula C10H8O2 B8413674 3-(3-Methoxyphenyl)-2-propynal

3-(3-Methoxyphenyl)-2-propynal

Cat. No.: B8413674
M. Wt: 160.17 g/mol
InChI Key: MSYCYSJXRLSCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)-2-propynal is an α,β-unsaturated aldehyde featuring a propargyl aldehyde backbone substituted with a 3-methoxyphenyl group. For example, compounds like (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) and quinazolinone derivatives with 3-methoxyphenyl groups have demonstrated anti-inflammatory, analgesic, and antibacterial properties . The methoxy group at the 3-position of the phenyl ring is critical for modulating electronic and steric effects, influencing both synthetic pathways and bioactivity.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,1H3

InChI Key

MSYCYSJXRLSCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, as derived from the evidence:

Compound Structure Key Functional Groups Reported Activities References
3-(3-Methoxyphenyl)-2-propynal Propargyl aldehyde with 3-methoxyphenyl Aldehyde, alkyne, methoxyphenyl Limited direct data; inferred reactivity based on sulfenylation studies of propynals
(E)-3-(3-Methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) Propenone with 3-methoxyphenyl and pyrrolyl groups α,β-unsaturated ketone, methoxyphenyl Anti-inflammatory activity via macrophage response modulation
3-(3-Methoxyphenyl)-2-thioxo-quinazolin-4-one Quinazolinone with 3-methoxyphenyl and thione Thione, quinazolinone, methoxyphenyl Analgesic (74–84% writhing inhibition) and antibacterial activity
3-(4-Methoxyphenyl)-2-propenal Propenal with 4-methoxyphenyl Aldehyde, alkene, methoxyphenyl Reactivity in sulfenylation and polymerization (inferred from propynal analogs)

Key Findings:

Substituent Position Effects: The 3-methoxyphenyl group in MPP and quinazolinones enhances anti-inflammatory and analgesic activities compared to 4-methoxyphenyl analogs, likely due to improved electronic interaction with biological targets . In sulfenylation reactions, 3-(trimethylsilyl)-2-propynal (1c) exhibits higher regioselectivity than phenylpropargyl aldehyde (1b), suggesting that steric and electronic effects of substituents (e.g., methoxy vs. silyl) dictate reactivity .

Functional Group Impact: α,β-unsaturated ketones (e.g., MPP) show stronger anti-inflammatory activity than aldehydes, as the ketone group stabilizes the conjugated system for target binding . Thione-containing quinazolinones exhibit dual analgesic and antibacterial activities, attributed to the sulfur atom’s nucleophilic reactivity and hydrogen-bonding capacity .

Synthetic Utility: Propynal derivatives like this compound serve as intermediates for synthesizing heterocyclic compounds (e.g., quinazolinones) via cyclocondensation or nucleophilic addition .

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